

BENCH

Check Availability & Pricing

# Sor-c13 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Sor-c13 |           |
| Cat. No.:            | B610925 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **Sor-c13**. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key assays. Visualizations for signaling pathways and experimental workflows are included to clarify complex processes.

## Frequently Asked Questions (FAQs)

Q1: What is the primary known target of **Sor-c13**?

**Sor-c13** is a synthetic peptide derived from the C-terminal region of soricidin.[1] Its primary target is the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] **Sor-c13** binds with high affinity and selectivity to TRPV6, inhibiting its function.[1][2][3]

Q2: How does **Sor-c13** exert its on-target effect?

TRPV6 is a calcium channel that is often overexpressed in solid tumors.[1] By inhibiting TRPV6, **Sor-c13** disrupts the influx of calcium into cancer cells.[4] This reduction in intracellular calcium interferes with the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is crucial for the proliferation and survival of cancer cells.[4] The ultimate ontarget effect is the induction of apoptosis and reduction of tumor growth.[3][5]

Q3: What is known about the selectivity and potential off-target effects of **Sor-c13**?



**Sor-c13** is described as a highly specific and selective inhibitor of TRPV6.[1][3] Preclinical Good Laboratory Practice (GLP) toxicology studies have provided significant evidence of its selectivity. These studies showed that **Sor-c13** does not modulate the activity of several key ion channels, including hERG and voltage-gated calcium, sodium, and potassium channels, which is important for assessing cardiovascular risk.[6]

However, as with any therapeutic agent, the possibility of off-target effects should be considered. The closest related channel to TRPV6 is TRPV5, which shares a degree of sequence homology.[3] While **Sor-c13** is reported to be selective for TRPV6, researchers should be mindful of potential cross-reactivity with TRPV5, especially at high concentrations.

Q4: What were the observed side effects of **Sor-c13** in the Phase I clinical trial?

In the first-in-human Phase I clinical trial, **Sor-c13** was generally found to be safe and well-tolerated.[1][7] There were no drug-related serious adverse events reported.[1][7] The most common drug-related adverse events were transient and generally manageable. Observed side effects included:

- Hypocalcemia: Asymptomatic, transient Grade 2 hypocalcemia was observed in some patients. This is considered an on-target effect due to the inhibition of TRPV6-mediated calcium transport. Supplementation with calcium and vitamin D was effective in managing this.[7]
- Urticaria: One case of Grade 3 urticaria (hives) was reported as definitely related to Sor-c13.
   [7]
- Other possibly related Grade 3 events: These included elevations in alanine aminotransferase and aspartate aminotransferase, headache, and hypokalemia.

# Troubleshooting Guides Unexpected Experimental Results

Problem: My experimental results with **Sor-c13** are inconsistent or suggest potential off-target effects (e.g., unexpected changes in cell morphology, viability at lower-than-expected concentrations, or effects in TRPV6-negative cells).



#### Possible Causes and Solutions:

| Possible Cause                  | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                          |  |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Compound Stability and Handling | - Sor-c13 is a peptide and may be susceptible to degradation. Prepare fresh stock solutions and store them appropriately. For in vivo studies, it is recommended to prepare fresh solutions daily.  [8] - Avoid repeated freeze-thaw cycles of stock solutions.                                                                                                                                                                                                                                                                |  |
| Off-Target Effects              | - Confirm TRPV6 Expression: Verify the expression of TRPV6 in your cell line at both the mRNA and protein level using qPCR and Western blotting, respectively Use a TRPV6 Knockout/Knockdown Control: The most definitive way to confirm an on-target effect is to show that the observed effect is diminished or absent in cells where TRPV6 has been knocked out or knocked down Test for TRPV5 Crossreactivity: If your experimental system expresses TRPV5, consider assays to check for Sor-c13 activity on this channel. |  |
| Experimental Artifacts          | - Vehicle Control: Ensure you are using an appropriate vehicle control to rule out effects of the solvent (e.g., DMSO, saline) Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence in viability assays). Run appropriate controls to check for assay interference.                                                                                                                                                                                                                    |  |

## **Quantitative Data Summary**



| Parameter                                                   | Value                                                                             | Reference |
|-------------------------------------------------------------|-----------------------------------------------------------------------------------|-----------|
| Sor-c13 IC50 for TRPV6                                      | 14 nM                                                                             | [6]       |
| Phase I Clinical Trial -<br>Maximum Tolerated Dose<br>(MTD) | Not established, safe and tolerated up to 6.2 mg/kg                               | [2][7]    |
| Inhibition of TRPV6 Currents (in vitro)                     | - 83.5 nM: 18 ± 4.0% - 417.5<br>nM: 22 ± 4% - 835 nM: 24 ±<br>4% - 25 μM: 25 ± 5% | [3]       |
| Inhibition of Tumor Growth (SKOV-3 xenograft)               | 59% inhibition at 665 mg/kg                                                       | [3]       |

## Experimental Protocols Western Blot for TRPV6 Expression

Objective: To confirm the presence of TRPV6 protein in the experimental cell line.

#### Materials:

- · Cells of interest
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against TRPV6
- HRP-conjugated secondary antibody



- · Chemiluminescent substrate
- Imaging system

#### Protocol:

- Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
- SDS-PAGE: Load equal amounts of protein (20-40 μg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against TRPV6 overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

### **Calcium Flux Assay**

Objective: To measure changes in intracellular calcium levels upon treatment with **Sor-c13**.

#### Materials:

- · Cells of interest
- Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)



- Pluronic F-127
- · Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Sor-c13
- Positive control (e.g., ionomycin)
- Negative control (e.g., vehicle)
- Fluorometric plate reader or fluorescence microscope

#### Protocol:

- Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Dye Loading: Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution.
- Incubation: Incubate the cells with the dye for 30-60 minutes at 37°C in the dark.
- Washing: Gently wash the cells with HBSS to remove excess dye.
- Baseline Measurement: Measure the baseline fluorescence before adding any compounds.
- Compound Addition: Add Sor-c13, positive control, and negative control to the respective wells.
- Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to monitor changes in intracellular calcium.

### **NFAT Reporter Assay**

Objective: To assess the effect of **Sor-c13** on the downstream NFAT signaling pathway.

Materials:



- NFAT reporter cell line (e.g., Jurkat cells stably transfected with an NFAT-luciferase reporter construct)
- · Cell culture medium
- Sor-c13
- Stimulating agent (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies)
- Luciferase assay reagent
- Luminometer

#### Protocol:

- Cell Seeding: Seed the NFAT reporter cells in a 96-well white-walled plate.
- Compound Treatment: Treat the cells with various concentrations of Sor-c13 for a predetermined period.
- Stimulation: Add the stimulating agent to activate the NFAT pathway.
- Incubation: Incubate the cells for a sufficient time to allow for luciferase expression (typically 6-24 hours).
- Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Luminescence Measurement: Measure the luminescence using a luminometer. A decrease
  in luminescence in Sor-c13 treated cells compared to the stimulated control would indicate
  inhibition of the NFAT pathway.

## **Visualizations**





Click to download full resolution via product page

Caption: **Sor-c13** Signaling Pathway.





Click to download full resolution via product page

Caption: Troubleshooting Workflow for Unexpected Results.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Soricimed : SOR-C13 [soricimed.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Sor-c13 Technical Support Center: Investigating Potential Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610925#potential-off-target-effects-of-sor-c13-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com